molecular formula C19H23ClN4O2S B14989352 [5-Chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[5-Chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14989352
M. Wt: 406.9 g/mol
InChI Key: JVCCOWJSFRWTMZ-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propan-2-ylsulfanyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a chloro group, a piperazine ring attached to a methoxyphenyl group, and a propan-2-ylsulfanyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propan-2-ylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a piperazine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propan-2-ylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propan-2-ylsulfanyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propan-2-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(propan-2-ylsulfanyl)pyrimidine: Lacks the piperazine and methoxyphenyl groups, resulting in different chemical and biological properties.

    5-Chloro-4-(4-methylpiperazine-1-carbonyl)-2-(propan-2-ylsulfanyl)pyrimidine: Similar structure but with a methyl group instead of a methoxyphenyl group, leading to variations in reactivity and biological activity.

Uniqueness

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propan-2-ylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

(5-chloro-2-propan-2-ylsulfanylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23ClN4O2S/c1-13(2)27-19-21-12-14(20)17(22-19)18(25)24-10-8-23(9-11-24)15-6-4-5-7-16(15)26-3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

JVCCOWJSFRWTMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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